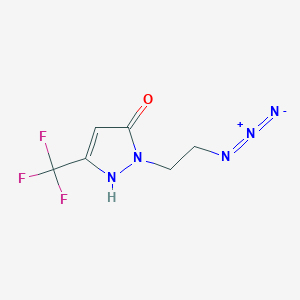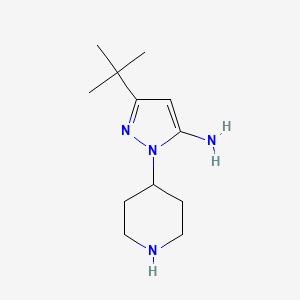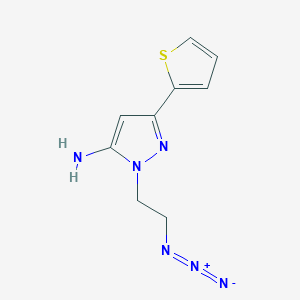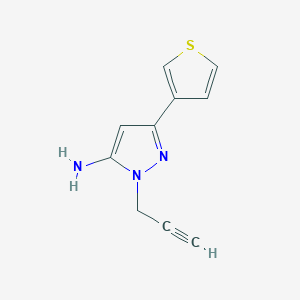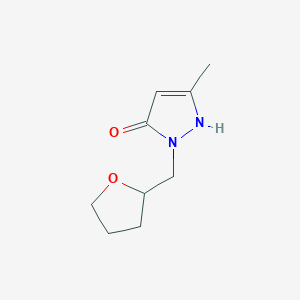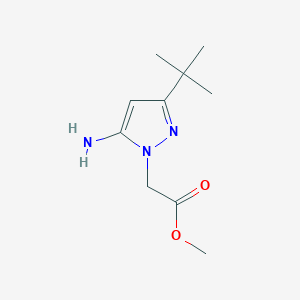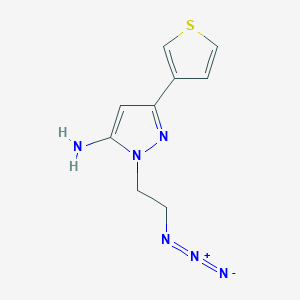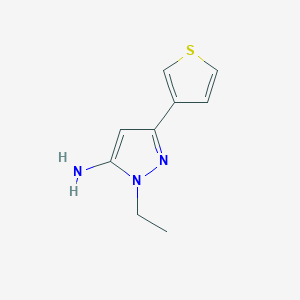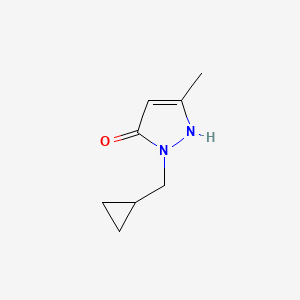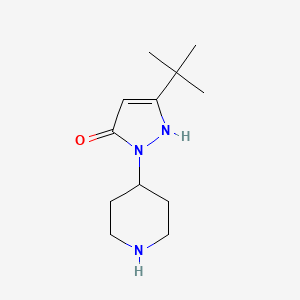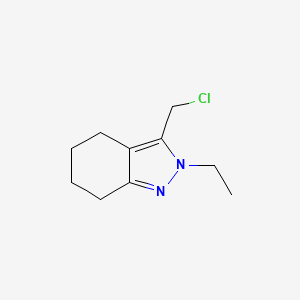
3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole
概要
説明
The compound “3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole” belongs to the class of organic compounds known as indazoles, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a benzene ring . The “3-(chloromethyl)” part refers to a chloromethyl group attached to the third carbon of the indazole ring. This group is a functional group that has the chemical formula −CH2−Cl .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as color, density, hardness, malleability, solubility, electrical conductivity, melting point, and boiling point could be determined through experimental methods .科学的研究の応用
Synthesis and Characterization
- Novel Synthesis Approaches: Research has been conducted on the design, synthesis, and characterization of novel indazole derivatives, showcasing methods to achieve these compounds with potential biological activities. For instance, the synthesis of indazole bearing oxadiazole derivatives and their antimicrobial activity evaluation represents a key area of interest (Ghelani, Khunt, & Naliapara, 2017).
- Antioxidant Properties: Studies have also focused on the antioxidant properties of indazole derivatives, highlighting the potential for these compounds in pharmaceutical applications. A notable study demonstrated the efficient synthesis and characterization of tetrahydroindazoles using microwave irradiation, which favored the formation of desired products with improved yields and highlighted their moderate antioxidant activity (Polo et al., 2016).
Biological Activities
- Antimicrobial and Antifungal Activity: The exploration of indazole derivatives as antimicrobial and antifungal agents has been a significant area of research. Various studies have investigated the potential of indazole compounds to act against a wide range of bacterial and fungal strains, demonstrating the versatility of this scaffold in medicinal chemistry (Khan et al., 2017).
- Enzyme Inhibition: Research into the enzyme inhibition capabilities of indazole derivatives has shown promising results, particularly in the context of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. This suggests potential applications in the treatment of diseases such as Alzheimer's (Khan et al., 2017).
Application in Organic Synthesis
- Development of New Synthetic Methodologies: Indazole derivatives have been utilized in the development of new synthetic methodologies, providing valuable tools for organic chemists. For example, studies on the regioselective protection and derivatization of indazoles have opened new avenues for the synthesis of complex organic molecules (Luo, Chen, & Dubowchik, 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-2-13-10(7-11)8-5-3-4-6-9(8)12-13/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAPCIBZOFPEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



